molecular formula C10H11N3O2S B2787419 6-methyl-N-(2-oxothiolan-3-yl)pyrazine-2-carboxamide CAS No. 2415553-48-7

6-methyl-N-(2-oxothiolan-3-yl)pyrazine-2-carboxamide

Cat. No.: B2787419
CAS No.: 2415553-48-7
M. Wt: 237.28
InChI Key: IMFQQUQXFZLWGF-UHFFFAOYSA-N
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Description

6-methyl-N-(2-oxothiolan-3-yl)pyrazine-2-carboxamide is a heterocyclic compound that features a pyrazine ring substituted with a carboxamide group and a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-(2-oxothiolan-3-yl)pyrazine-2-carboxamide typically involves the reaction of 6-methylpyrazine-2-carboxylic acid with 2-oxothiolan-3-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-(2-oxothiolan-3-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methyl group on the pyrazine ring can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

6-methyl-N-(2-oxothiolan-3-yl)pyrazine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methyl-N-(2-oxothiolan-3-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-methylpyrazine-2-carboxamide: Lacks the thiolane ring but shares the pyrazine and carboxamide moieties.

    2-oxothiolan-3-yl derivatives: Compounds with similar thiolane rings but different substituents on the pyrazine ring.

Uniqueness

6-methyl-N-(2-oxothiolan-3-yl)pyrazine-2-carboxamide is unique due to the combination of the pyrazine ring with a carboxamide group and a thiolane ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-methyl-N-(2-oxothiolan-3-yl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-6-4-11-5-8(12-6)9(14)13-7-2-3-16-10(7)15/h4-5,7H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFQQUQXFZLWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C(=O)NC2CCSC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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